![molecular formula C21H27N5 B2652398 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine CAS No. 861210-85-7](/img/structure/B2652398.png)
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine, or 2-(DBTTP) for short, is a novel compound that has been widely studied in the scientific community for its potential applications in various fields. It is an aromatic heterocyclic compound containing both nitrogen and sulfur atoms, which makes it a promising candidate for a wide range of applications. It has been studied for its potential as an organic synthesis agent, a catalyst, an inhibitor, and a drug.
Aplicaciones Científicas De Investigación
Anticancer Agents
Triazolopyrimidines have been investigated for their unique mechanism of tubulin inhibition, which is crucial for cancer therapy. The synthesis and structure-activity relationship (SAR) studies of a series of triazolopyrimidines reveal their potential as anticancer agents. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, a known anticancer drug. Instead, they inhibit the binding of vincas to tubulin, offering a novel approach to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Synthesis and Surface Activity
The reactivity of heterocyclic halogeno compounds with nucleophiles has been explored, leading to the formation of various triazolopyrimidine derivatives. Such studies provide insights into the synthesis pathways and the potential application of these compounds in different fields, including surface-active agents and antimicrobial activities (Geerts & Plas, 1978).
P2X7 Antagonists for Mood Disorders
A dipolar cycloaddition reaction has been developed to access novel P2X7 antagonists, showcasing the versatility of triazolopyrimidines in the discovery and synthesis of clinical candidates for treating mood disorders. This highlights the compound's role in the development of therapeutics with significant receptor occupancy and solubility profiles, demonstrating their potential for advancing into clinical trials (Chrovian et al., 2018).
Antimicrobial and Surface Active Agents
Triazole derivatives, including those synthesized from precursors similar to the compound of interest, have shown antimicrobial activity and can be used as surface active agents. This dual functionality underscores the compound's relevance in pharmaceutical formulations and industrial applications, where antimicrobial properties are paramount (El-Sayed, 2006).
Propiedades
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDJGYMKGXFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.